![molecular formula C9H9BrN2 B7900552 2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)
2-Bromo-1-ethyl-1H-benzo[d]imidazole
Descripción general
Descripción
2-Bromo-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethyl-1H-benzo[d]imidazole typically involves the bromination of 1-ethyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary applications of 2-bromo-1-ethyl-1H-benzo[d]imidazole is its potential as an antimicrobial agent. Recent studies have demonstrated that derivatives of benzimidazole, including those with bromine substitutions, exhibit notable antibacterial and antifungal properties.
Case Studies and Findings
- Antibacterial Activity : Research has shown that various synthesized benzimidazole derivatives, including this compound, possess significant activity against a range of bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli. For instance, compounds derived from benzimidazole exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against these pathogens .
- Antifungal Activity : In addition to antibacterial properties, these compounds have been tested against fungi like Candida albicans, with some derivatives showing effective antifungal activity. The study highlighted compounds with MIC values as low as 3.9 µg/mL against C. albicans .
Data Table: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 5 |
Escherichia coli | < 10 | |
Candida albicans | 3.9 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound derivatives and their biological targets. These studies are crucial for understanding how these compounds exert their antimicrobial effects.
Key Insights from Molecular Docking
- Target Proteins : The docking studies identified potential binding interactions with proteins involved in bacterial cell division and metabolism, such as FtsZ proteins and pyruvate kinases. This suggests that the benzimidazole derivatives could inhibit essential bacterial functions, leading to their antimicrobial effects .
Synergistic Effects with Other Compounds
Research has indicated that combining this compound with other pharmacologically active compounds can enhance its therapeutic efficacy. This synergistic approach is promising for developing more effective treatments against resistant bacterial strains.
Example of Synergistic Studies
A study explored the combination of benzimidazole derivatives with known antibiotics, revealing enhanced antibacterial activity compared to individual agents alone. Such combinations could potentially lower required dosages and minimize side effects while combating resistant pathogens .
Potential in Drug Discovery
The structure of this compound positions it as a valuable scaffold in drug discovery efforts aimed at developing new antimicrobial agents.
Applications in Drug Development
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
2-Bromo-1-ethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-Bromo-1H-benzimidazole: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-Ethyl-1H-benzo[d]imidazole: Lacks the bromine atom, which may reduce its potential for nucleophilic substitution reactions.
2-Chloro-1-ethyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological properties.
The presence of both the bromine atom and the ethyl group in this compound makes it unique and potentially more versatile in various applications.
Actividad Biológica
2-Bromo-1-ethyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 2-position of the benzimidazole ring, which is believed to influence its biological properties. The ethyl group enhances lipophilicity, potentially improving cell membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound has been shown to inhibit key enzymes and disrupt cellular processes essential for survival and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Escherichia coli | 0.0195 mg/mL |
Mycobacterium smegmatis | < 3 µg/mL |
Candida albicans | 0.0048 mg/mL |
The compound demonstrates potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values indicating effective inhibition at low concentrations .
Anticancer Activity
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells.
Table 2: Effects on Cell Cycle Distribution
Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
---|---|---|---|
Control | 52.39 | 34.77 | 12.84 |
Compound Treatment | 72.13 | 25.19 | 2.68 |
The treatment resulted in a significant increase in the percentage of cells in the G0/G1 phase, indicating a halt in progression to DNA synthesis (S phase) and mitosis (G2/M phase) . Flow cytometry analysis revealed increased apoptosis rates from 0.61% to 22.07% in early stages and from 0.21% to 9.98% in late stages upon treatment .
Case Studies
A recent study demonstrated the synthesis of various benzimidazole derivatives, including this compound, which were evaluated for cytotoxicity against cancerous cell lines. Results indicated that compounds with similar structures exhibited varying degrees of cytotoxic effects, emphasizing the importance of structural modifications on biological activity .
Propiedades
IUPAC Name |
2-bromo-1-ethylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPBRIMUWNIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.